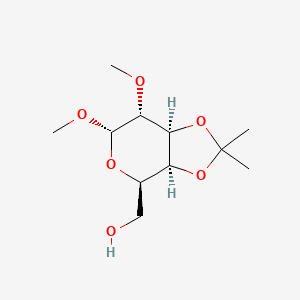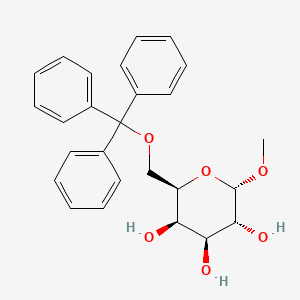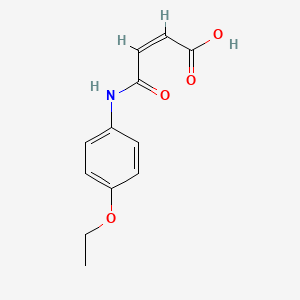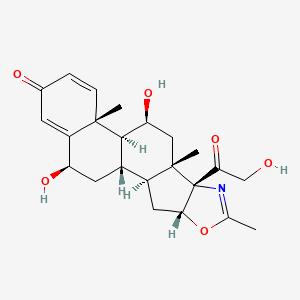![molecular formula C30H42O11 B1140892 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one CAS No. 1076199-13-7](/img/structure/B1140892.png)
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple ethoxymethoxy groups attached to phenyl rings, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde derivatives are protected using ethoxymethyl chloride in the presence of a base like sodium hydride to form ethoxymethoxy groups.
Aldol Condensation: The protected benzaldehyde derivatives undergo an aldol condensation reaction in the presence of a base such as potassium hydroxide to form the propenone structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone group to an alcohol.
Substitution: The ethoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3,4-Dimethoxyphenyl]-1-[2,4,6-trimethoxyphenyl]-2-propen-1-one
- 3-[3,4-Dihydroxyphenyl]-1-[2,4,6-trihydroxyphenyl]-2-propen-1-one
Comparison
- Structural Differences : The presence of ethoxymethoxy groups in 3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one distinguishes it from similar compounds with methoxy or hydroxy groups.
- Chemical Properties : The ethoxymethoxy groups can influence the compound’s solubility, reactivity, and stability.
- Biological Activity : Variations in functional groups can lead to differences in biological activity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1076199-13-7 |
|---|---|
Molekularformel |
C30H42O11 |
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
3-[3,4-bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C30H42O11/c1-6-32-18-37-24-16-28(40-21-35-9-4)30(29(17-24)41-22-36-10-5)25(31)13-11-23-12-14-26(38-19-33-7-2)27(15-23)39-20-34-8-3/h11-17H,6-10,18-22H2,1-5H3 |
InChI-Schlüssel |
FXOPQTDPXICDBZ-UHFFFAOYSA-N |
SMILES |
CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC |
Kanonische SMILES |
CCOCOC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OCOCC)OCOCC)OCOCC)OCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















